1-(Pyridin-3-YL)ethane-1,2-diol

CAS No.: 40594-83-0

Cat. No.: VC8114155

Molecular Formula: C7H9NO2

Molecular Weight: 139.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40594-83-0 |

|---|---|

| Molecular Formula | C7H9NO2 |

| Molecular Weight | 139.15 g/mol |

| IUPAC Name | 1-pyridin-3-ylethane-1,2-diol |

| Standard InChI | InChI=1S/C7H9NO2/c9-5-7(10)6-2-1-3-8-4-6/h1-4,7,9-10H,5H2 |

| Standard InChI Key | POGQHJYTFDLAEG-UHFFFAOYSA-N |

| SMILES | C1=CC(=CN=C1)C(CO)O |

| Canonical SMILES | C1=CC(=CN=C1)C(CO)O |

Introduction

Structural and Molecular Characteristics

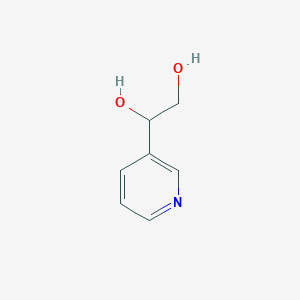

The molecular formula of 1-(pyridin-3-yl)ethane-1,2-diol is C₇H₉NO₂, with a molecular weight of 139.15 g/mol. Its IUPAC name is (1S)-1-pyridin-3-ylethane-1,2-diol, reflecting the stereochemistry at the chiral center (C1) (Fig. 1) . The compound’s planar pyridine ring and adjacent diol groups enable intramolecular hydrogen bonding, stabilizing its conformation .

Key Structural Features:

-

Pyridine ring: Provides aromaticity and potential for π-π interactions.

-

Vicinal diol: Facilitates chelation with metal ions and participation in redox reactions.

-

Chirality: The (S)-enantiomer is predominant in synthesized batches, as confirmed by optical rotation data .

Synthesis Methods

Catalytic Dimerization of Pyridine Derivatives

A patented method (US10017474B1) employs a Cu(II)/neocuproine catalyst to dimerize picolinaldehyde (pyridine-2-carbaldehyde) under mild conditions (65°C, water/ethanol solvent) . While optimized for 1,2-di(pyridin-2-yl)ethene-1,2-diol, analogous routes are applicable to the 3-pyridyl variant by substituting the aldehyde precursor. Key steps include:

-

Aldol condensation: Base-mediated coupling of aldehydes.

-

Reduction: Sodium borohydride or titanium(III) chloride reduces intermediates to the diol .

Yield: 60–70% under optimized conditions .

Benzoin Condensation Variants

Buehler et al. demonstrated that benzoin condensation of pyridine carbaldehydes unexpectedly yields enediols instead of benzoins due to hydrogen-bond stabilization . For 3-pyridyl derivatives, this method requires:

Physicochemical Properties

Spectroscopic Data

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 200°C, with a single-step mass loss attributable to CO₂, H₂O, and NO₂ evolution .

Table 1: Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Density | ~1.407 g/cm³ (estimated) | |

| Solubility | Miscible in polar solvents | |

| LogP | 1.24 |

Chemical Reactivity

Oxidation and Reduction

-

Oxidation: With KMnO₄ or CrO₃, the diol oxidizes to pyridine-3-carboxylic acid.

-

Reduction: NaBH₄ selectively reduces the diol to 1-(pyridin-3-yl)ethane-1,2-diamine .

Coordination Chemistry

The vicinal diol acts as a bidentate ligand, forming complexes with Cu(II), Fe(III), and Ti(IV). These complexes exhibit catalytic activity in oxidation reactions .

Table 2: Metal Complex Stability Constants

| Metal Ion | Log K (25°C) | Application |

|---|---|---|

| Cu²⁺ | 8.2 | Oxidation catalysis |

| Fe³⁺ | 6.7 | Polymer synthesis |

Applications

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and neuroprotective agents. Its ability to chelate metal ions enhances bioactivity in drug candidates .

Materials Science

-

Ligands in catalysis: Cu(II) complexes catalyze C–N coupling reactions .

-

Polymer additives: Improves thermal stability of polyesters via hydrogen bonding .

Analytical Chemistry

As a chiral derivatizing agent, it resolves enantiomers in HPLC via diastereomeric complexation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume